molecular formula C12H12N2O B7974161 3-Amino-1-benzyl-1,4-dihydropyridin-4-one

3-Amino-1-benzyl-1,4-dihydropyridin-4-one

Cat. No.: B7974161
M. Wt: 200.24 g/mol
InChI Key: ZHPXCXPSMUAHSL-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-1,4-dihydropyridin-4-one is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom at position 1 and an amino group at position 3 of the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its presence in various biologically active molecules, including calcium channel blockers and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one can be achieved through several methods, including the Hantzsch reaction, which is a classical multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of 1,4-dihydropyridines, including this compound, often employs continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-benzyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-benzyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other 1,4-dihydropyridines. Its benzyl and amino groups contribute to its unique binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

3-amino-1-benzylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPXCXPSMUAHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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